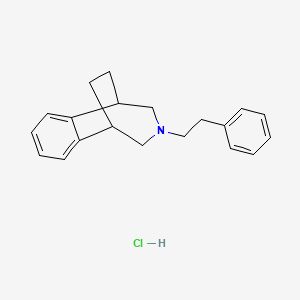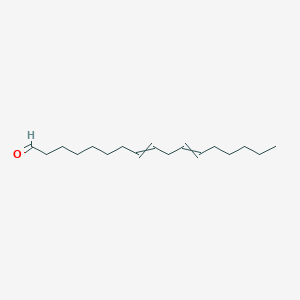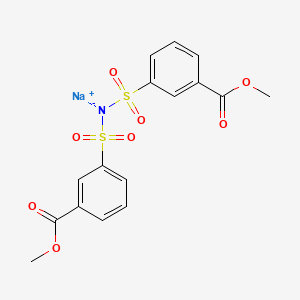
Dimethyl 3,3'-(iminodisulfonyl)dibenzoate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of sulfonyl groups and an imino linkage, which contribute to its reactivity and versatility in chemical reactions.
準備方法
The synthesis of Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt typically involves the reaction of dimethyl 3,3’-(iminodisulfonyl)dibenzoate with sodium hydroxide. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations to maximize yield and purity.
化学反応の分析
Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl groups are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various sulfonic acid, amine, and substituted derivatives.
科学的研究の応用
Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, dyes, and pharmaceuticals.
作用機序
The mechanism of action of Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt involves its interaction with specific molecular targets and pathways. The sulfonyl groups in the compound can form strong interactions with proteins and enzymes, leading to inhibition or activation of their functions. The imino linkage also plays a role in the compound’s reactivity, allowing it to participate in various chemical reactions that modulate biological pathways.
類似化合物との比較
Dimethyl 3,3’-(iminodisulfonyl)dibenzoate sodium salt can be compared with other similar compounds, such as:
Dimethyl sulfone: Known for its anti-inflammatory properties and use in dietary supplements.
Sulfanilamide: A well-known sulfonamide antibiotic used to treat bacterial infections.
Benzenesulfonamide: Used in the synthesis of various pharmaceuticals and agrochemicals.
特性
CAS番号 |
57216-65-6 |
|---|---|
分子式 |
C16H14NNaO8S2 |
分子量 |
435.4 g/mol |
IUPAC名 |
sodium;bis[(3-methoxycarbonylphenyl)sulfonyl]azanide |
InChI |
InChI=1S/C16H14NO8S2.Na/c1-24-15(18)11-5-3-7-13(9-11)26(20,21)17-27(22,23)14-8-4-6-12(10-14)16(19)25-2;/h3-10H,1-2H3;/q-1;+1 |
InChIキー |
JXPYSXDNGXSFNV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC=C1)S(=O)(=O)[N-]S(=O)(=O)C2=CC=CC(=C2)C(=O)OC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Azaspiro[2.5]oct-1-en-2-amine, N,N-dimethyl-](/img/structure/B14623303.png)

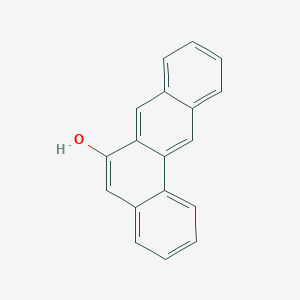
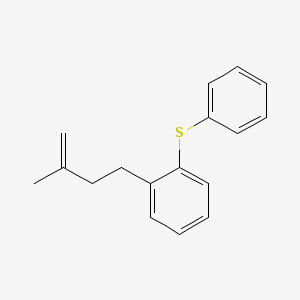

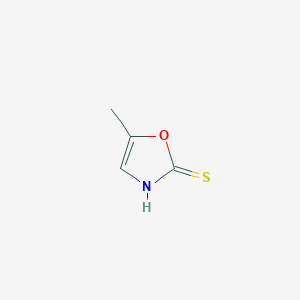
![{2-[(4-Octylphenyl)sulfanyl]phenyl}methanol](/img/structure/B14623326.png)
![Propanenitrile, 2,2'-[(1-cyano-1-methylethoxy)imino]bis[2-methyl-](/img/structure/B14623328.png)
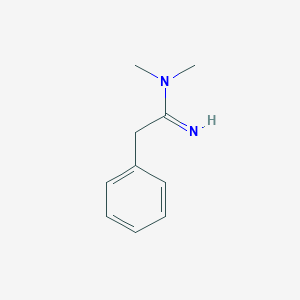
![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
